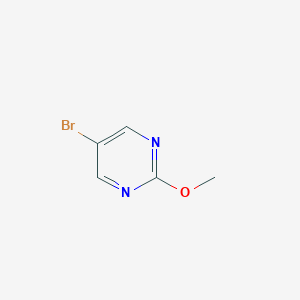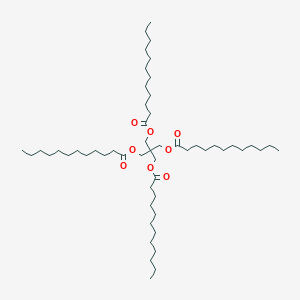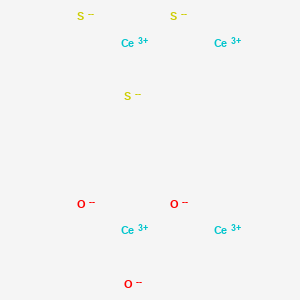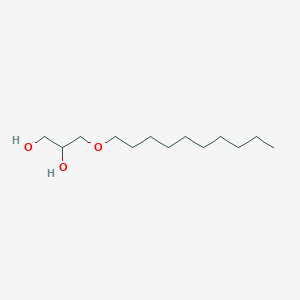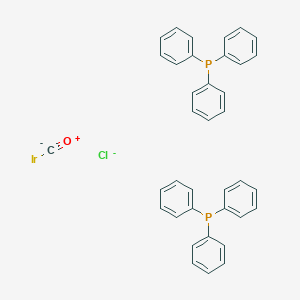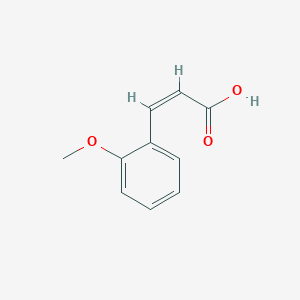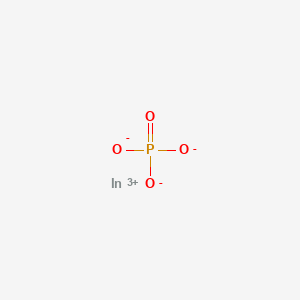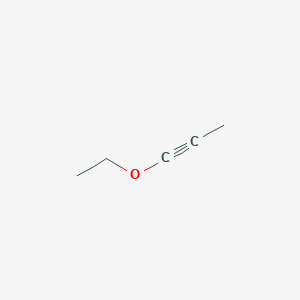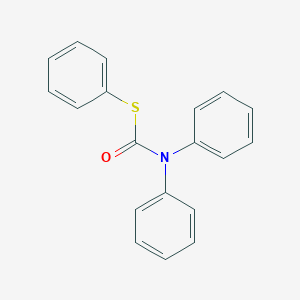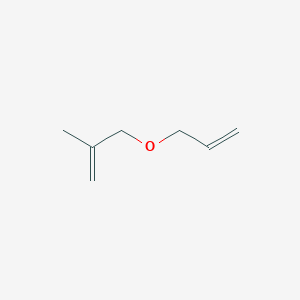![molecular formula C17H12 B078144 1h-Benzo[b]fluorene CAS No. 14458-76-5](/img/structure/B78144.png)
1h-Benzo[b]fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1h-Benzo[b]fluorene, also known as dibenzo[b,e]fluorene, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid that is insoluble in water but soluble in organic solvents. This compound has been studied for its potential as a fluorescent probe, as well as its applications in organic electronics and materials science.
Mécanisme D'action
The mechanism of action of 1h-Benzo[b]fluorene is not well understood. However, it is believed to interact with metal ions and other biomolecules through coordination and hydrogen bonding interactions. This results in changes in the fluorescence properties of the molecule, which can be used to detect and quantify the presence of these molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is non-toxic and exhibits low cytotoxicity towards mammalian cells. Additionally, it has been shown to exhibit low mutagenicity and genotoxicity in bacterial and mammalian cell assays.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1h-Benzo[b]fluorene in lab experiments is its high sensitivity and selectivity towards certain metal ions and biomolecules. Additionally, it is relatively easy to synthesize and has a relatively low cost compared to other fluorescent probes. However, one limitation is its limited solubility in water, which can make it difficult to use in certain biological applications.
Orientations Futures
There are several potential future directions for research on 1h-Benzo[b]fluorene. One area of interest is the development of new synthetic methods for producing modified versions of the molecule with enhanced properties. Additionally, there is potential for the development of new applications in the fields of organic electronics and materials science. Finally, further research is needed to fully understand the mechanism of action and potential biological effects of this compound.
Méthodes De Synthèse
1h-Benzo[b]fluorene can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the palladium-catalyzed cyclization of 2-alkynylaryl triflates, and the Friedel-Crafts acylation of fluorene. The most common method involves the cyclization of 2-phenylacetylene with fluorene in the presence of a base catalyst.
Applications De Recherche Scientifique
1h-Benzo[b]fluorene has been studied for its potential as a fluorescent probe in biological imaging and sensing applications. It has been shown to exhibit high sensitivity and selectivity towards certain metal ions, such as copper and zinc, as well as certain amino acids and proteins. Additionally, this compound has been used as a building block for the synthesis of organic semiconductors and materials with potential applications in optoelectronics.
Propriétés
Numéro CAS |
14458-76-5 |
|---|---|
Formule moléculaire |
C17H12 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H12/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-6,8-11H,7H2 |
Clé InChI |
RZKOXMMPOZMIOS-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
SMILES canonique |
C1C=CC=C2C1=CC3=CC4=CC=CC=C4C=C23 |
Autres numéros CAS |
14458-76-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



